molecular formula C20H13ClN4O3S B3013590 N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-70-2

N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B3013590
CAS RN: 895021-70-2
M. Wt: 424.86
InChI Key: GKDZVDIBJABXTM-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with appropriate aromatic acids . The resulting intermediate compounds are then treated with specific reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of amide bonds and the substitution of various functional groups . The exact reactions will depend on the specific reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined through various analytical techniques. For instance, the melting point can be determined experimentally, and the presence of specific functional groups can be confirmed through ^1H NMR and ^13C NMR .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

This compound has been synthesized and pharmacologically evaluated for its anti-inflammatory and analgesic activities . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Ulcerogenic Activity

The compound has also been evaluated for its ulcerogenic activity . It has been found that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Lipid Peroxidation Activities

The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation is a well-established mechanism of cellular injury and is used as an indicator of oxidative stress in cells and tissues .

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial properties . The investigation of antibacterial and antifungal screening data revealed that all the tested compounds showed moderate to good inhibition at 12.5–100 μg/mL in DMSO .

COX-1 Inhibitory Activity

The compound has been evaluated for its COX-1 inhibitory activity . The colorimetric assays established weak COX-1 inhibitory activity of the compound compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .

Quorum-Sensing Inhibitors

In the LasB system, the compound showed promising quorum-sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density .

Mechanism of Action

While the exact mechanism of action of “N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not specified in the available literature, similar compounds have been evaluated for their anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase pathways .

Future Directions

Future research could focus on further exploring the pharmacological properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” and similar compounds. This could include in-depth studies of their mechanisms of action, as well as investigations into their potential therapeutic applications .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-15-6-7-17-18(10-15)29-20(23-17)24(12-13-3-2-8-22-11-13)19(26)14-4-1-5-16(9-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDZVDIBJABXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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